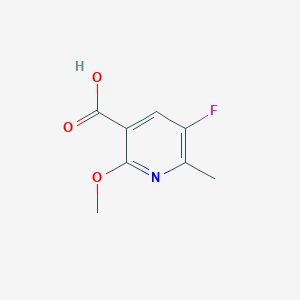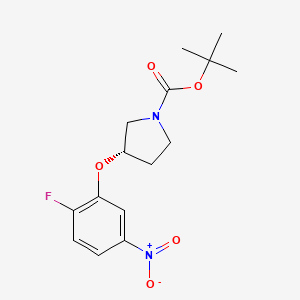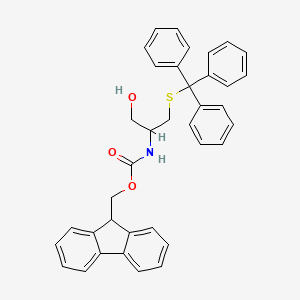
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in synthetic chemistry and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate and the tritylthio propanol intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane, chloroform, and ethyl acetate, with catalysts like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, chloroform), bases (e.g., triethylamine, pyridine), and acids (e.g., trifluoroacetic acid). Reaction conditions typically involve controlled temperatures, ranging from -78°C for cryogenic reactions to reflux conditions for high-temperature reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbamate or thioether derivatives .
Applications De Recherche Scientifique
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its unique structure allows it to interact with various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: This compound is similar in structure and is also used as a protecting group in peptide synthesis.
Fmoc-Lys(Boc)-OH: Another protecting group used in peptide synthesis, but with different functional groups.
Boc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-OH but with a different protecting group for the amino acid.
Uniqueness
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate is unique due to its combination of the fluorenylmethyl and tritylthio groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-3-tritylsulfanylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUUFZRZOWREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
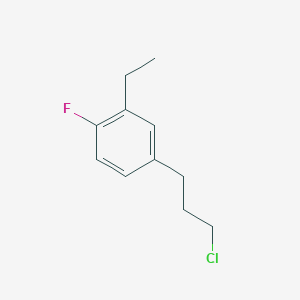
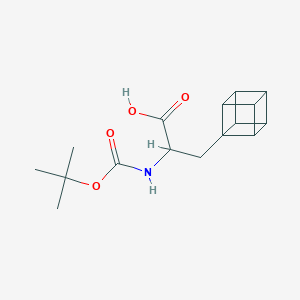
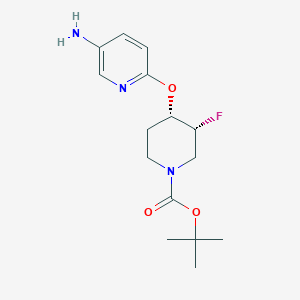
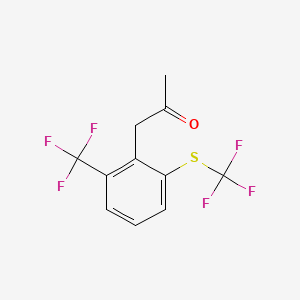
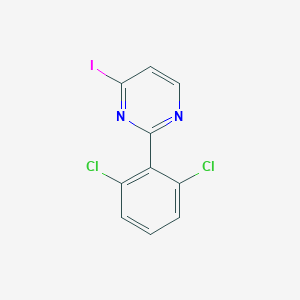
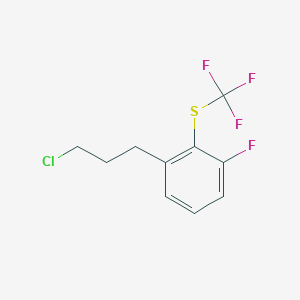
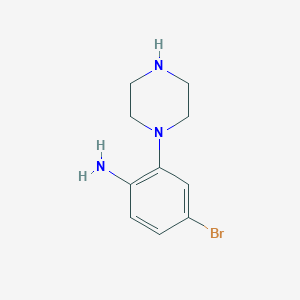

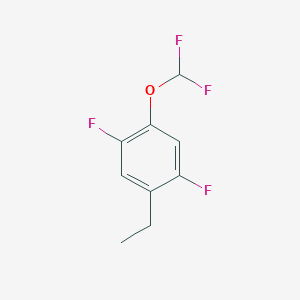
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
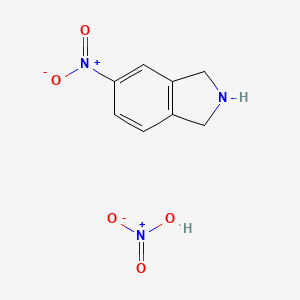
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
